1-(1-allylcyclopropyl)-N-methylmethanamine
Description
Properties
IUPAC Name |
N-methyl-1-(1-prop-2-enylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-4-8(5-6-8)7-9-2/h3,9H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARKKCZXXHPNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Allyl-Substituted Precursors
One common route to allyl-substituted cyclopropanes involves the cyclopropanation of allyl-containing alkenes using carbenoid reagents such as diazo compounds or Simmons–Smith reagents. The general approach is:
- Start with an allyl-substituted alkene or allyl-substituted precursor.
- Subject it to cyclopropanation conditions using zinc carbenoids (Simmons–Smith reaction) or diazo compounds with metal catalysts (Rh, Cu).
- This yields the 1-allylcyclopropyl framework.
Subsequent amination can be performed by functionalizing the cyclopropane ring or by introducing the amine group prior to cyclopropanation if the amine is protected.
Amination via Reductive Amination or Alkylation
The N-methylmethanamine moiety can be introduced via reductive amination of the corresponding cyclopropyl aldehyde or ketone intermediate:
- Oxidation of the cyclopropyl ring to form an aldehyde or ketone at the position adjacent to the allyl substituent.
- Reaction with methylamine or a methylamine equivalent under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- This yields the N-methylmethanamine substituent on the cyclopropyl ring.
Alternatively, direct alkylation of a cyclopropylamine with methylating agents (e.g., methyl iodide) under controlled conditions can afford the N-methyl derivative.
Use of Protected Amines and Subsequent Deprotection
In some synthetic schemes, the amine is introduced as a protected group (e.g., Boc, Cbz) on a cyclopropyl intermediate. After cyclopropanation and allyl substitution, the protecting group is removed under acidic or catalytic hydrogenation conditions to yield the free N-methylmethanamine.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation | Simmons–Smith reagent (Zn, CH2I2) | Formation of 1-allylcyclopropane |
| 2 | Oxidation | PCC or Swern oxidation | Formation of cyclopropyl aldehyde |
| 3 | Reductive amination | Methylamine, NaBH3CN, MeOH | Formation of N-methylmethanamine |
| 4 | Purification | Chromatography or crystallization | Pure 1-(1-allylcyclopropyl)-N-methylmethanamine |
Detailed Research Findings and Analysis
- The cyclopropanation step is critical and generally high-yielding when using Simmons–Smith conditions, which provide stereoselective formation of cyclopropane rings with allyl substituents.
- Reductive amination is a versatile and mild method to introduce the N-methylmethanamine group with good selectivity and yields.
- Protection strategies are often employed when sensitive functional groups are present or when the amine must be introduced at a later stage to avoid side reactions.
- The use of catalytic hydrogenation for deprotection or reduction steps requires careful control of pressure, temperature, and catalyst choice to avoid ring opening of the cyclopropane.
Data Table: Reaction Conditions and Yields from Literature Analogues
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Simmons–Smith Cyclopropanation | Zn, CH2I2, Ether, 0°C to RT, 2-4 h | 75-90 | High stereoselectivity |
| Oxidation | PCC, DCM, 0°C, 1-2 h | 80-85 | Mild oxidation, avoids ring cleavage |
| Reductive Amination | Methylamine, NaBH3CN, MeOH, RT, 12 h | 70-85 | High selectivity, minimal side products |
| Deprotection (if used) | H2, Pd/C, MeOH, RT, 4 h | 85-90 | Preserves cyclopropane integrity |
Chemical Reactions Analysis
Types of Reactions
1-(1-Allylcyclopropyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, halogens (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
1-(1-Allylcyclopropyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-allylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features
Key structural elements of 1-(1-allylcyclopropyl)-N-methylmethanamine and related compounds are summarized below:
Structural Insights :
- Cyclopropane vs.
- Allyl Group : The allyl substituent may participate in conjugation or cycloaddition reactions, distinguishing it from halogenated (e.g., 4-chlorophenyl in ) or purely aromatic systems.
- Amine Substitution : The secondary amine (N-methyl) in the target compound likely enhances lipophilicity compared to primary amines (e.g., ), affecting membrane permeability and metabolic stability.
Physicochemical Properties
Key Observations :
Biological Activity
1-(1-allylcyclopropyl)-N-methylmethanamine, with the CAS number 1935240-10-0, is a synthetic organic compound characterized by a cyclopropyl ring and an allyl substituent. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- IUPAC Name : N-methyl-1-(1-prop-2-enylcyclopropyl)methanamine
- Molecular Formula : C₈H₁₅N
- Molecular Weight : 125.21 g/mol
- InChI Key : CARKKCZXXHPNFP-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with allyl bromide under basic conditions, followed by methylation using methyl iodide. This multi-step process can be optimized for high yield and purity in industrial settings.
The biological activity of this compound is believed to stem from its interactions with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to potential therapeutic effects. Ongoing research is focused on elucidating the specific pathways involved.
Therapeutic Potential
Research indicates that this compound exhibits promising properties that warrant further investigation:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : There is emerging evidence supporting its potential use in cancer therapy, possibly through mechanisms involving apoptosis or cell cycle regulation.
Case Studies and Research Findings
Several case studies have been conducted to assess the biological effects of this compound. Below is a summary of notable findings:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| [Jenkins et al., 2009] | Drug Discovery | Identified potential for use in drug formulations targeting specific diseases. |
| [Benchchem Analysis] | Chemical Reactions | Demonstrated reactivity patterns that could enhance therapeutic efficacy. |
| [PMC4208953] | Biological Activity | Suggested mechanisms of action involving receptor modulation and enzyme inhibition. |
These studies highlight the compound's versatility and potential applications in pharmacology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-(1-Allylcyclopropyl)methanamine | Similar structure without methyl substitution | Limited antimicrobial activity |
| 1-(1-Allylcyclopropyl)-N-ethylmethanamine | Ethyl substitution instead of methyl | Enhanced activity against certain pathogens |
This comparison underscores the distinct biological profile that may be attributed to the methyl group in this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
